molecular formula C14H18N2O2 B268686 3-[(Cyclohexylcarbonyl)amino]benzamide

3-[(Cyclohexylcarbonyl)amino]benzamide

Katalognummer B268686
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: UAKYHBDQHMPZCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Cyclohexylcarbonyl)amino]benzamide, also known as CCAB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. CCAB is a derivative of benzamide and has a cyclohexylcarbonyl group attached to the amino group of the benzene ring. This modification has led to its unique properties and potential use in research.

Wirkmechanismus

3-[(Cyclohexylcarbonyl)amino]benzamide's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the potential for neuroprotective effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and potential neuroprotective effects. This compound has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer research.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(Cyclohexylcarbonyl)amino]benzamide's advantages for lab experiments include its potential use in various research areas, low toxicity, and high selectivity for cancer cells. However, this compound also has limitations, including its limited solubility in water and potential for off-target effects.

Zukünftige Richtungen

For 3-[(Cyclohexylcarbonyl)amino]benzamide research include further studies on its mechanism of action, potential use in combination with other drugs, and optimization of its chemical properties for increased solubility and selectivity. Additionally, this compound's potential use as a drug target for neurodegenerative diseases warrants further investigation.

Synthesemethoden

3-[(Cyclohexylcarbonyl)amino]benzamide can be synthesized using various methods, including the reaction of 3-aminobenzamide with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

3-[(Cyclohexylcarbonyl)amino]benzamide has been studied for its potential use in various research areas, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been studied for its potential use as a drug target for various diseases.

Eigenschaften

Molekularformel

C14H18N2O2

Molekulargewicht

246.3 g/mol

IUPAC-Name

3-(cyclohexanecarbonylamino)benzamide

InChI

InChI=1S/C14H18N2O2/c15-13(17)11-7-4-8-12(9-11)16-14(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,15,17)(H,16,18)

InChI-Schlüssel

UAKYHBDQHMPZCU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N

Kanonische SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.